molecular formula C13H10O3 B1296595 4'-Hydroxy-4-biphenylcarboxylic acid CAS No. 58574-03-1

4'-Hydroxy-4-biphenylcarboxylic acid

Cat. No. B1296595
CAS RN: 58574-03-1
M. Wt: 214.22 g/mol
InChI Key: JTGCXYYDAVPSFD-UHFFFAOYSA-N
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Patent
US04755617

Procedure details

Into a 300-ml stainless steel autoclave were charged 19.6 g (0.060 mole) of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester, 2.9 g (0.072 mole) of sodium hydroxide, 21.3 g (0.18 mole) of α-methylstyrene, 0.4 g of 5% palladium-carbon catalyst, and 100 g of cumene. The reaction was conducted in the same manner as described in Example 1. The resulting reaction mixture was worked up in the same manner as described in Example 1 to obtain 11.6 g 4'-hydroxy-biphenyl-4-carboxylic acid in the form of white crystals. This product contained practically no impurities, and its yield as corrected for its purity was 90%.
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][C:8](C2C=CC(O)=CC=2)([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].CC(C1C=CC=CC=1)=C.C1(C(C)C)C=CC=CC=1>[C].[Pd]>[OH:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][CH:7]=2)=[CH:16][CH:15]=1 |f:1.2,5.6|

Inputs

Step One
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester
Quantity
19.6 g
Type
reactant
Smiles
COC(=O)C1CCC(CC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21.3 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.